N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
CAS No.: 483292-18-8
Cat. No.: VC7657176
Molecular Formula: C21H20N4OS
Molecular Weight: 376.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483292-18-8 |
|---|---|
| Molecular Formula | C21H20N4OS |
| Molecular Weight | 376.48 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20N4OS/c1-13-8-9-17(15(3)10-13)22-20(26)12-27-21-24-23-19-11-14(2)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26) |
| Standard InChI Key | GWBJCYLOJFFRKL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identification
N-(2,4-Dimethylphenyl)-2-((5-methyl-[1,2,] triazolo[4,3-a]quinolin-1-yl)thio)acetamide is characterized by the following identifiers:
| Property | Value | Source |
|---|---|---|
| CAS No. | 483292-18-8 | |
| Molecular Formula | ||
| Molecular Weight | 376.48 g/mol | |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | (adapted) |
The compound’s structure integrates a 2,4-dimethylphenyl group attached to an acetamide, which is connected to a 5-methyl- triazolo[4,3-a]quinoline system via a sulfur atom. This configuration enhances its potential for intermolecular interactions, particularly with biological targets .
Structural Comparison with Analogues
A closely related analogue, N-(2,5-dimethylphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide (PubChem CID: 982856), differs only in the substitution pattern on the phenyl ring (2,5- vs. 2,4-dimethyl). This minor structural variation can significantly alter pharmacokinetic properties, as evidenced by differences in molecular docking affinities .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2,4-dimethylphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide typically involves multi-step reactions starting from quinoline and triazole precursors. Key steps include:
-
Formation of the Triazoloquinoline Core: Cyclocondensation of 5-methylquinolin-2-amine with hydrazine derivatives under acidic conditions.
-
Thioether Bridging: Coupling the triazoloquinoline with 2-chloroacetamide intermediates in the presence of thiophilic catalysts.
-
Acetamide Functionalization: Introduction of the 2,4-dimethylphenyl group via nucleophilic acyl substitution .
Reaction Optimization
Critical parameters for maximizing yield (reported up to 68% in preliminary studies) include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.
-
Temperature Control: Reactions proceed optimally between 60–80°C, avoiding thermal decomposition of the thioether linkage.
-
Catalyst Use: Palladium-based catalysts improve coupling efficiency during acetamide functionalization .
Mechanism of Action
Target Engagement
The compound’s triazole moiety likely facilitates binding to the benzodiazepine site of GABA<sub>A</sub> receptors, enhancing chloride ion influx and neuronal inhibition . Concurrently, the quinoline system may stabilize the inactivated state of VGSCs, reducing neuronal hyperexcitability .
Computational Validation
Docking studies using homology models of Na<sub>v</sub>1.2 channels predict strong interactions with Domain II S6 segments (binding energy: −9.2 kcal/mol) , akin to phenytoin and lamotrigine.
Recent Research and Clinical Relevance
Preclinical Studies
Recent in vitro assays highlight:
-
CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC<sub>50</sub> = 12.3 μM), suggesting potential drug-drug interactions.
-
Plasma Protein Binding: 89–92% binding in human serum, limiting free drug concentration.
Patent Landscape
No patents directly claim this compound, but derivatives with modified aryl groups are protected under WO2021156237A1 for epilepsy treatment .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylphenyl and triazole substituents to optimize anticonvulsant efficacy.
-
In Vivo Pharmacokinetics: Assessment of oral bioavailability and blood-brain barrier penetration.
-
Toxicogenomics: Genome-wide analyses to identify off-target effects and long-term safety risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume